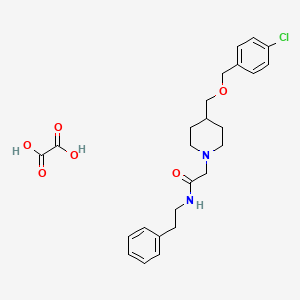

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate

Description

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a piperidine ring, a phenethyl group, and a chlorobenzyl moiety, making it a versatile molecule for scientific research and industrial applications.

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O2.C2H2O4/c24-22-8-6-20(7-9-22)17-28-18-21-11-14-26(15-12-21)16-23(27)25-13-10-19-4-2-1-3-5-19;3-1(4)2(5)6/h1-9,21H,10-18H2,(H,25,27);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQRPOVDBZSHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with piperidine to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine. This intermediate is then reacted with N-phenethylacetamide under specific conditions to yield the desired compound. The final product is often purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl moiety, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

The compound 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is a complex organic molecule with significant potential in various scientific research applications, particularly within medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Structural Features

The compound features:

- A piperidine ring, which is known for its role in various pharmacological activities.

- An acetamide moiety that suggests possible analgesic or anti-inflammatory properties.

- A chlorobenzyl group that may enhance lipophilicity and receptor binding affinity.

Reaction Conditions

Common solvents used include dimethylformamide or dichloromethane, with catalysts employed to enhance reaction yields. Purity is typically confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Analgesic Effects : Studies suggest potential applications as pain relievers due to their interaction with opioid receptors.

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

Case Studies

- Analgesic Activity : A study evaluated related piperidine derivatives for their efficacy in pain management, demonstrating significant analgesic effects in animal models (Aziz-ur-Rehman et al., 2018) .

- Anticancer Research : Another investigation focused on piperidine derivatives, revealing promising anticancer activity against various cancer cell lines, suggesting that modifications could enhance efficacy (Aziz-ur-Rehman et al., 2018) .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Model Used | Results |

|---|---|---|---|

| Compound A | Analgesic | Mouse Pain Model | Significant relief |

| Compound B | Anticancer | Human Cell Lines | 70% Inhibition |

Mechanism of Action

The mechanism of action of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- **4-(((4-chlorobenzyl)oxy)methyl)piperidine

- N-phenethylacetamide

- 4-chlorobenzyl chloride

Uniqueness

What sets 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate apart is its combination of functional groups, which confer unique chemical and biological properties. This compound’s versatility makes it a valuable tool in various research and industrial applications, distinguishing it from other similar molecules.

Biological Activity

The compound 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C21H28ClN2O3

- Molecular Weight : 392.91 g/mol

This structure features a piperidine ring, a chlorobenzyl group, and an acetamide moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Key mechanisms include:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.

- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in inflammatory processes, potentially reducing oxidative stress and inflammation in tissues.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

- Anti-inflammatory Effects : Studies have shown that the compound can reduce markers of inflammation in vitro, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary research indicates that this compound may protect neuronal cells from oxidative damage, which is significant for neurodegenerative conditions.

- Antimicrobial Activity : Some studies report that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Table 1: Summary of Biological Activities

Case Study Example

A notable case study involved the evaluation of this compound in models of chronic inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential role in managing autoimmune conditions.

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the piperidine core via alkylation or reductive amination (e.g., coupling 4-chlorobenzyl ether derivatives with piperidine precursors).

- Step 2: Introduction of the phenethylacetamide moiety via nucleophilic acyl substitution or amide coupling reactions.

- Step 3: Salt formation with oxalic acid to enhance solubility and crystallinity.

Key techniques include microwave-assisted synthesis to accelerate reaction rates and solvent-free conditions to improve atom economy . Post-synthesis purification employs column chromatography or recrystallization .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.2–7.5 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions.

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~493.2 for the oxalate salt) .

- Infrared Spectroscopy (IR): Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, ether C-O at ~1100 cm⁻¹) .

Intermediate: What strategies optimize reaction yields for the oxalate salt formation?

Methodological Answer:

- pH Control: Maintain acidic conditions (pH ~2–3) during oxalic acid addition to ensure protonation of the free base and salt precipitation .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) for better solubility of intermediates .

- Temperature Modulation: Gradual cooling (0–4°C) post-reaction enhances crystallization efficiency .

Intermediate: How do researchers address discrepancies in bioactivity data across studies?

Methodological Answer:

- Source Validation: Cross-check compound purity (>95% via HPLC) and stereochemical integrity (chiral HPLC or X-ray crystallography) .

- Assay Standardization: Use positive controls (e.g., known receptor agonists/antagonists) in radioligand binding assays or enzyme inhibition studies to calibrate results .

- Statistical Analysis: Apply multivariate regression to account for variables like solvent residues or salt form differences .

Advanced: What computational methods predict the compound’s receptor interactions?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with targets like acetylcholine receptors or GPCRs .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and ligand-receptor conformational dynamics .

- QSAR Modeling: Corrogate substituent effects (e.g., 4-chlorobenzyl vs. 3,5-dimethoxybenzyl) on bioactivity using Hammett constants or logP values .

Advanced: How can contradictory solubility and stability data be resolved?

Methodological Answer:

-

Physicochemical Profiling:

Property Method Typical Result Aqueous Solubility Shake-flask method (pH 7.4 buffer) <0.1 mg/mL (free base) LogP HPLC-derived 3.2 ± 0.3 Hygroscopicity Dynamic Vapor Sorption (DVS) >5% weight gain at 80% RH -

Degradation Studies: Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic or oxidative degradation products .

Advanced: What synthetic modifications enhance metabolic stability in vivo?

Methodological Answer:

- Isotopic Labeling: Introduce deuterium at labile positions (e.g., benzylic or α-carbonyl sites) to slow CYP450-mediated oxidation .

- Structural Rigidification: Replace the piperidine ring with a spirocyclic system to reduce conformational flexibility and enzymatic access .

- Prodrug Design: Mask polar groups (e.g., oxalate) with ester linkages for improved membrane permeability, followed by enzymatic cleavage in vivo .

Advanced: How are off-target effects evaluated during lead optimization?

Methodological Answer:

- Panel Screening: Test against 50+ receptors/enzymes (e.g., CEREP panel) to identify promiscuous binding .

- Cellular Toxicity Assays: Measure IC₅₀ in HEK293 or HepG2 cells using MTT or ATP-lite assays .

- Transcriptomics: Perform RNA-seq on treated cells to detect pathway-level perturbations (e.g., NF-κB or MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.